(1-环戊基-1H-1,2,3-三唑-4-基)甲醇

描述

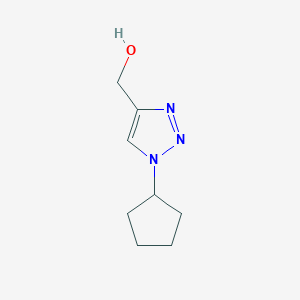

(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

碳酸酐酶-II 抑制剂

1H-1,2,3-三唑类似物,如“(1-环戊基-1H-1,2,3-三唑-4-基)甲醇”,已被合成并评估其碳酸酐酶-II 酶抑制活性 . 这些化合物对碳酸酐酶-II 酶表现出中等抑制潜力 . 这表明它们可用于开发靶向该酶的药物。

制药和农用化学品

1H-1,2,3-三唑分子在制药和农用化学品中发挥着至关重要的作用 . 由于其在生物医药、生物化学和材料科学中广泛的应用,三唑部分在有机化学中非常重要 .

细胞毒活性

取代的 (1-(苄基)-1H-1,2,3-三唑-4-基)(哌嗪-1-基)甲酮衍生物已被设计、合成并筛选其对各种癌细胞系的体外细胞毒活性 . 这表明“(1-环戊基-1H-1,2,3-三唑-4-基)甲醇”可能用于癌症研究。

微管聚合抑制

这些衍生物也已被评估其微管聚合抑制研究 . 详细的生物学研究表明这些化合物诱导癌细胞凋亡 . 这表明它们可用于开发抗癌药物。

工业应用

含有三唑部分的化合物广泛用于工业应用,如染料、照相材料、光稳定剂、农用化学品和腐蚀抑制剂 .

抗增殖作用

1,2,3-三唑已被证明对人急性髓性白血病 (AML) 细胞具有显着的抗增殖作用 . 这表明“(1-环戊基-1H-1,2,3-三唑-4-基)甲醇”可能用于白血病研究。

作用机制

Target of Action

Similar triazole compounds have been reported to interact with various proteins and enzymes .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Biochemical Pathways

Similar compounds have been found to inhibit tubulin polymerization .

Result of Action

Similar compounds have been found to induce apoptosis in certain cell lines .

生物活性

(1-Cyclopentyl-1H-1,2,3-triazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

- IUPAC Name : (1-Cyclopentyl-1H-1,2,3-triazol-4-yl)methanol

- Molecular Formula : CHNO

- Molecular Weight : 208.23 g/mol

The compound features a triazole ring, which is known for its biological significance, particularly in drug design. The presence of the cyclopentyl group and the hydroxymethyl moiety contributes to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol typically involves:

- Cyclization Reactions : The reaction of cyclopentyl hydrazine with appropriate isocyanates or azides to form the triazole ring.

- Functional Group Modifications : Subsequent reactions to introduce the hydroxymethyl group.

These synthetic pathways are crucial for optimizing yield and purity for further biological testing.

Antimicrobial Properties

Research indicates that (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is hypothesized to involve interference with the synthesis of nucleic acids or cell wall components.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol. It has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study Example :

A study on the compound's effect on human breast cancer cells (MCF-7) revealed:

- IC50 Value : 25 µM after 48 hours of treatment.

- Induction of apoptosis was confirmed via flow cytometry analysis.

The exact mechanism by which (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol exerts its biological effects is still under investigation. However, it is believed that:

- The triazole ring can form hydrogen bonds with target proteins.

- The cyclopentyl group may enhance lipophilicity, facilitating cell membrane penetration.

Future Directions

Given its promising biological activities, further research is warranted to:

- Elucidate the detailed mechanisms of action.

- Conduct in vivo studies to assess efficacy and safety profiles.

- Explore structural modifications to enhance potency and selectivity against specific targets.

属性

IUPAC Name |

(1-cyclopentyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c12-6-7-5-11(10-9-7)8-3-1-2-4-8/h5,8,12H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVQGJNXJICZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。